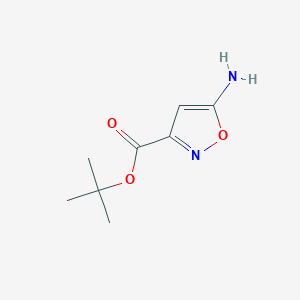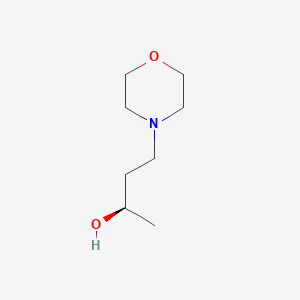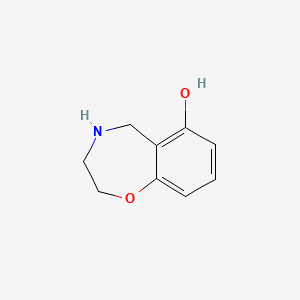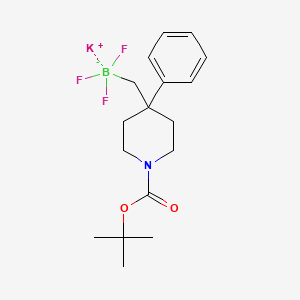
3-Methoxy-5-(piperidin-4-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a piperidin-4-yloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methoxypyridine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxaldehyde, while reduction of the pyridine ring can produce a piperidine derivative.
Applications De Recherche Scientifique
3-Methoxy-5-(piperidin-4-yloxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Similar structure but with a methylene bridge.
2-(Piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 2-position.
4-(Piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 4-position.
Uniqueness
3-Methoxy-5-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of the methoxy and piperidin-4-yloxy groups, which can influence its chemical reactivity and biological activity. This unique arrangement can result in distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-methoxy-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O2/c1-14-10-6-11(8-13-7-10)15-9-2-4-12-5-3-9/h6-9,12H,2-5H2,1H3 |
Clé InChI |
COYWBSRTFBCQLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CN=C1)OC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)


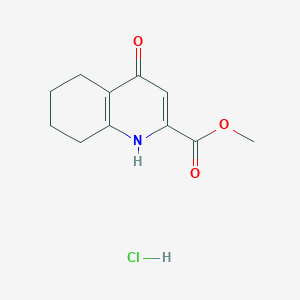

![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
